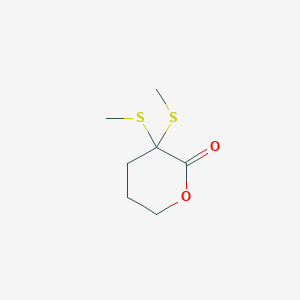
3,3-Bis(methylsulfanyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)oxan-2-one is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two methylsulfanyl groups attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
3,3-Bis(methylsulfanyl)oxan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitrile: Similar in structure but contains a nitrile group instead of an oxan-2-one ring.
3,3-Bis(methylsulfanyl)acrylamide: Contains an amide group, making it more reactive in certain types of chemical reactions.
Uniqueness
3,3-Bis(methylsulfanyl)oxan-2-one is unique due to the presence of the oxan-2-one ring, which imparts different chemical properties compared to its acrylonitrile and acrylamide counterparts. This uniqueness makes it valuable in the synthesis of specific heterocyclic compounds and in applications where the oxan-2-one ring structure is advantageous .
Properties
CAS No. |
90982-17-5 |
|---|---|
Molecular Formula |
C7H12O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)oxan-2-one |
InChI |
InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |
InChI Key |
SGRUVGRMDXMRJX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCOC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















